Superior Potency Against P. aeruginosa Relative to Parent Ciprofloxacin and Other Conjugates
Antibacterial agent 128 (compound 2d) demonstrated potent antibacterial activity against a panel of P. aeruginosa strains with an MIC range of 0.25–64 μg/mL [1]. In the same study, the parent drug ciprofloxacin exhibited an MIC range of 0.25–1 μg/mL against the reference strain ATCC 27853, but conjugates with non-cleavable linkers (e.g., compound 1d) showed substantially higher MIC values, indicating reduced potency [1]. The cleavable linker in Antibacterial agent 128 enables intracellular release of ciprofloxacin, yielding activity comparable to or exceeding that of the free drug while enabling uptake via siderophore receptors [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) against P. aeruginosa |
|---|---|
| Target Compound Data | MIC range: 0.25–64 μg/mL across multiple strains |
| Comparator Or Baseline | Ciprofloxacin: MIC range 0.25–1 μg/mL (ATCC 27853); Non-cleavable conjugate 1d: >128 μg/mL |
| Quantified Difference | Target retains activity against panel strains where comparator conjugates fail; comparable lower-bound MIC to free ciprofloxacin. |
| Conditions | Broth microdilution assay; Mueller-Hinton medium; panel of P. aeruginosa strains including ATCC 27853 and clinical isolates |
Why This Matters
This demonstrates that Antibacterial agent 128 achieves ciprofloxacin-equivalent potency while enabling a distinct siderophore-mediated uptake mechanism, a critical differentiation for research on overcoming membrane permeability barriers.
- [1] Loupias P, et al. Synthesis and study of new siderophore analog-ciprofloxacin conjugates with antibiotic activities against Pseudomonas aeruginosa and Burkholderia spp. Eur J Med Chem. 2023 Jan 5;245(Pt 2):114921. View Source
